Ceftibuten Related Impurity 9
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Overview
Description
Ceftibuten Related Impurity 9 is a chemical compound that is often encountered as an impurity in the synthesis and production of ceftibuten, a third-generation cephalosporin antibiotic. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ceftibuten Related Impurity 9 involves several steps, including acylation, condensation, and hydrolysis. One common method starts with methyl 2-(2-aminothiazol-4-yl) acetate, which undergoes acylation, followed by condensation and hydrolysis to yield the target compound. Another method involves phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, which undergoes condensation, Weiss-Titin reaction, and hydrolysis.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and optimized reaction conditions is crucial to minimize the formation of unwanted by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ceftibuten Related Impurity 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines. Substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
Ceftibuten Related Impurity 9 has several scientific research applications, including:
Mechanism of Action
Ceftibuten Related Impurity 9, like ceftibuten, exerts its effects by binding to essential target proteins of the bacterial cell wall. This binding leads to the inhibition of cell-wall synthesis, ultimately resulting in bacterial cell death . The molecular targets involved are penicillin-binding proteins, which play a crucial role in the synthesis and maintenance of the bacterial cell wall .
Comparison with Similar Compounds
Ceftibuten Related Impurity 9 can be compared with other similar compounds, such as:
Ceftibuten Related Impurity 1: This compound has a similar structure but differs in the functional groups attached to the core molecule.
Ceftibuten Related Impurity 3: This compound also shares a similar core structure but has different substituents.
Ceftibuten Related Impurity 4: This compound has variations in the side chains attached to the core structure.
Properties
CAS No. |
103054-27-9 |
---|---|
Molecular Formula |
C19H20N2O6S |
Molecular Weight |
404.45 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester |
Origin of Product |
United States |
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